molecular formula C11H15IN2O3 B153035 tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate CAS No. 162709-20-8

tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate

Cat. No.: B153035
CAS No.: 162709-20-8
M. Wt: 350.15 g/mol
InChI Key: ILBYCZBMTFARSV-UHFFFAOYSA-N
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Description

tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate is a chemical compound with the molecular formula C11H15IN2O3. It is a derivative of pyridine, featuring an iodine atom at the 4-position and a methoxy group at the 2-position. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

The synthesis of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodo-2-methoxypyridine as the core structure.

    Carbamate Formation: The tert-butyl carbamate group is introduced using tert-butyl chloroformate and a suitable base, such as triethylamine, under anhydrous conditions.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Chemical Reactions Analysis

tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group, depending on the reagents used.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biological molecules, such as peptides or proteins, for studying their functions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The iodine atom and methoxy group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl (4-iodo-5-methoxypyridin-3-yl)methylcarbamate: This compound has a similar structure but with a methoxy group at the 5-position.

    tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: This compound features a bromine atom instead of iodine.

    tert-Butyl (1-acetylpyrrolidin-3-yl)(methyl)carbamate: This compound has a different core structure but shares the tert-butyl carbamate group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

tert-butyl N-(4-iodo-2-methoxypyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-8-7(12)5-6-13-9(8)16-4/h5-6H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBYCZBMTFARSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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